molecular formula C15H20O5 B4965248 3-(4-butoxyphenyl)pentanedioic acid

3-(4-butoxyphenyl)pentanedioic acid

Cat. No.: B4965248
M. Wt: 280.32 g/mol
InChI Key: CHTFXORABZCFFK-UHFFFAOYSA-N
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Description

3-(4-butoxyphenyl)pentanedioic acid: is an organic compound with the molecular formula C15H20O5 It features a butoxy group attached to a phenyl ring, which is further connected to a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-butoxyphenyl)pentanedioic acid typically involves the following steps:

    Formation of the butoxyphenyl intermediate: This can be achieved through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate.

    Coupling with pentanedioic acid: The butoxyphenyl intermediate is then coupled with pentanedioic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(4-butoxyphenyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-(4-butoxyphenyl)pentanedioic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-butoxyphenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    3-(4-methoxyphenyl)pentanedioic acid: Similar structure but with a methoxy group instead of a butoxy group.

    3-(4-ethoxyphenyl)pentanedioic acid: Similar structure but with an ethoxy group instead of a butoxy group.

    3-(4-propoxyphenyl)pentanedioic acid: Similar structure but with a propoxy group instead of a butoxy group.

Uniqueness: 3-(4-butoxyphenyl)pentanedioic acid is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The length and nature of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

3-(4-butoxyphenyl)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-2-3-8-20-13-6-4-11(5-7-13)12(9-14(16)17)10-15(18)19/h4-7,12H,2-3,8-10H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTFXORABZCFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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